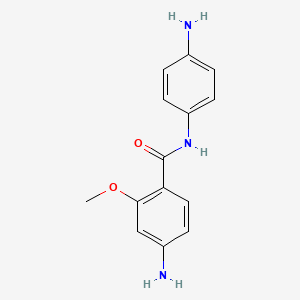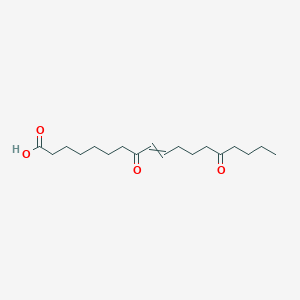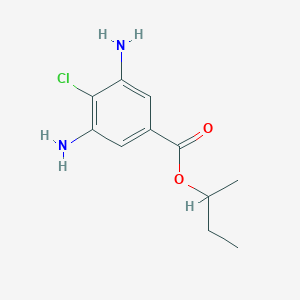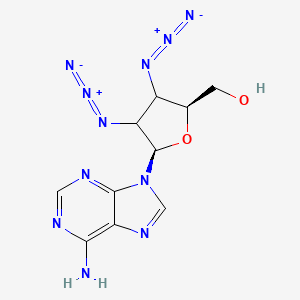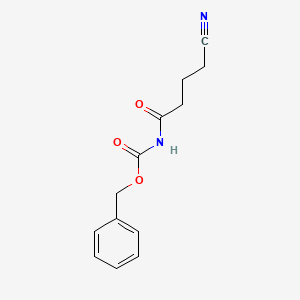
Benzyl (4-cyanobutanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-cyanobutanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a benzyl group, a cyanobutanoyl group, and a carbamate functional group. It is a white solid that is soluble in organic solvents and moderately soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-cyanobutanoyl)carbamate typically involves the reaction of benzyl chloroformate with 4-cyanobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of carbamates often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts can facilitate the synthesis of carbamates under mild conditions . This method avoids over-alkylation and provides high yields.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (4-cyanobutanoyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl-free carbamates.
Substitution: Substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl (4-cyanobutanoyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl (4-cyanobutanoyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and inert to various reaction conditions . This protection allows for selective reactions on other functional groups in the molecule. The carbamate can be removed under specific conditions, such as acidic hydrolysis or catalytic hydrogenation, to regenerate the free amine .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the cyanobutanoyl group.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removable with strong acid.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, removable with a base.
Uniqueness: Benzyl (4-cyanobutanoyl)carbamate is unique due to the presence of the cyanobutanoyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amines are required .
Propiedades
Número CAS |
114659-64-2 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
benzyl N-(4-cyanobutanoyl)carbamate |
InChI |
InChI=1S/C13H14N2O3/c14-9-5-4-8-12(16)15-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8,10H2,(H,15,16,17) |
Clave InChI |
BINNOJCVLGSWSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
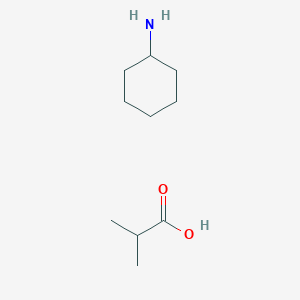
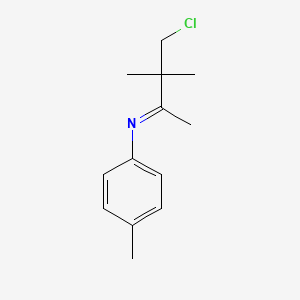
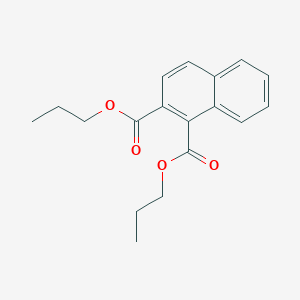
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)


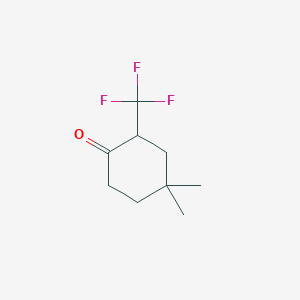
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
